1,3,5-Triazine, 2-(4-chlorophenylamino)-4,6-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-
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Overview
Description
N-(4-chlorophenyl)-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine is a complex organic compound characterized by its unique structure and properties. This compound is part of the triazine family, which is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine typically involves multiple steps. . The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or acetonitrile to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the exothermic nature of the reactions and to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide or potassium tert-butoxide for substitution reactions. Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups attached to the triazine ring.
Scientific Research Applications
N-(4-chlorophenyl)-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: This compound shares the 4-chlorophenyl group but differs in its overall structure and properties.
Pyraclostrobin: Another compound with similar applications in agriculture and materials science.
Uniqueness
N-(4-chlorophenyl)-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine is unique due to its combination of the triazine ring and hexafluoropropanol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H7ClF12N4O2 |
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Molecular Weight |
538.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H7ClF12N4O2/c16-5-1-3-6(4-2-5)29-9-30-10(33-7(12(17,18)19)13(20,21)22)32-11(31-9)34-8(14(23,24)25)15(26,27)28/h1-4,7-8H,(H,29,30,31,32) |
InChI Key |
HEEUNURSFFAFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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